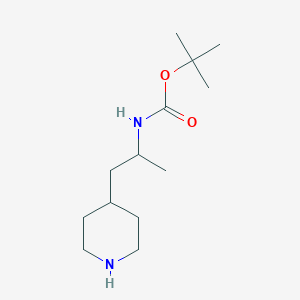

Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate

Description

Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate is a carbamate-protected amine derivative featuring a piperidine scaffold substituted with a propan-2-yl group at the nitrogen atom and a tert-butyloxycarbonyl (Boc) group at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and central nervous system (CNS) therapeutics. The Boc group acts as a temporary protecting agent for the amine, enabling selective reactivity during multi-step synthetic routes.

Properties

IUPAC Name |

tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(9-11-5-7-14-8-6-11)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZAGVVOHBMUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCNCC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779868-60-8 | |

| Record name | tert-butyl N-[1-(piperidin-4-yl)propan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(piperidin-4-yl)propan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: The compound can be reduced to form secondary amines, especially under catalytic hydrogenation conditions.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed:

Oxidation: N-oxides of the piperidine ring.

Reduction: Secondary amines.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate exhibits several biological activities:

- Anticancer Properties : Studies have shown that derivatives of piperidine, including this compound, can induce apoptosis in cancer cell lines. For instance, it has demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Immunomodulatory Effects : The compound has been evaluated for its ability to enhance immune responses. In vitro assays revealed that it could improve the activity of mouse splenocytes against tumor cells by inhibiting the PD-1/PD-L1 pathway, suggesting its potential as an immunotherapeutic agent.

- Enzyme Inhibition : this compound has been studied for its role as an inhibitor of specific enzymes and receptors involved in various disease processes. Its structure allows it to interact favorably with biological targets, enhancing its efficacy as a pharmacological agent.

Case Study 1: PD-L1 Inhibition

A PhD thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, this compound was tested against various cancer cell lines. It exhibited dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds, reinforcing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring may interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (e.g., acetyl, prop-2-enoyl): Enhance stability but may reduce nucleophilicity of the piperidine nitrogen, impacting downstream alkylation or acylation reactions . Heteroaromatic Groups (e.g., pyrimidin-4-yl): Introduce π-π stacking interactions, critical for target binding in kinase inhibitors .

- Synthesis Methods :

- Acylation : tert-butyl (1-acetylpiperidin-4-yl)carbamate is synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM at 0°C .

- Alkylation : The target compound likely requires alkylation of piperidin-4-ylcarbamate with propan-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF), contrasting with acylation methods .

- Deprotection : Boc removal typically employs HCl/MeOH (4 M) at 0°C, a protocol validated for tert-butyl (1-acetylpiperidin-4-yl)carbamate .

Physicochemical and Pharmacokinetic Comparisons

- Solubility : Compounds with polar substituents (e.g., acetyl) exhibit higher aqueous solubility than alkyl-substituted analogs. The propan-2-yl group in the target compound may reduce solubility, necessitating formulation adjustments .

- Stability : The Boc group remains stable under basic conditions but hydrolyzes in acidic environments. Substituents like acetyl or sulfonyl may alter hydrolysis rates .

- Bioavailability : Methyl and propan-2-yl groups enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .

Research Findings and Challenges

- Synthetic Challenges : Alkylation of piperidine nitrogen with propan-2-yl groups may require optimized catalysts (e.g., phase-transfer catalysts) to mitigate steric effects.

- Biological Activity : Substituent bulk correlates with reduced off-target interactions but may limit binding affinity.

- Scalability : Multi-step syntheses (e.g., ) achieve moderate yields (70–80%), necessitating purification improvements for industrial-scale production .

Biological Activity

Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate, also known by its CAS number 259180-79-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Molecular Structure

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 243.35 g/mol

- CAS Number : 259180-79-5

Physical Properties

| Property | Value |

|---|---|

| Purity | Not specified |

| Storage Conditions | Dark place, Inert atmosphere, 2-8°C |

This compound exhibits various biological activities primarily through its interaction with specific biological targets. Research indicates that it may modulate pathways related to inflammation and apoptosis.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can reduce the levels of pro-inflammatory cytokines such as TNF-α. For instance, one study demonstrated that a related compound exhibited a protective effect against amyloid-beta-induced toxicity in astrocytes by reducing TNF-α levels and oxidative stress markers .

Apoptotic Activity

The compound has also been evaluated for its pro-apoptotic effects in cancer cell lines. A notable study indicated that certain derivatives could induce late apoptosis or necrosis in various cancer cell types, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

- Astrocyte Protection : In a study focusing on neuroprotective properties, this compound was found to significantly decrease cell death in astrocytes exposed to amyloid-beta, highlighting its potential in neurodegenerative disease models .

- Cancer Cell Lines : Research involving the compound's derivatives showed significant cytotoxic effects against multiple cancer types, including melanoma and non-small cell lung cancer. The compounds induced apoptosis and inhibited cell proliferation effectively .

- Cytokine Modulation : The ability of the compound to modulate cytokine release was assessed, revealing a reduction in IL-1β production alongside TNF-α inhibition, which is crucial for inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Decreased TNF-α levels | |

| Apoptosis Induction | Induced late apoptosis in cancer cells | |

| Cytokine Modulation | Reduced IL-1β production |

Table 2: Comparative Cytotoxicity Against Cancer Cell Lines

Q & A

Basic: What are the common synthetic routes for synthesizing Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate?

A typical synthesis involves coupling a piperidine derivative (e.g., 1-piperidin-4-ylpropan-2-amine) with tert-butyl chloroformate under basic conditions (e.g., using triethylamine or sodium bicarbonate). The reaction is performed in anhydrous solvents like dichloromethane or tetrahydrofuran at 0–25°C. Post-reaction, purification via column chromatography or recrystallization ensures high purity .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Key variables include temperature control (e.g., maintaining 0–5°C during exothermic steps), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric ratios (e.g., 1.2:1 tert-butyl chloroformate:amine). Solvent polarity adjustments (e.g., switching from THF to DCM) can enhance selectivity. Kinetic studies via TLC or HPLC help identify optimal reaction times .

Basic: What spectroscopic techniques are used for structural characterization?

- NMR (¹H/¹³C): Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbamate carbonyl signals (~155 ppm).

- Mass Spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (via SHELX): Resolves 3D conformation using single-crystal data .

Advanced: How to resolve contradictions between spectroscopic data and expected structures?

Discrepancies (e.g., unexpected splitting in NMR) may arise from rotamers or impurities. Solutions:

- Variable Temperature (VT) NMR: Suppresses dynamic effects.

- 2D NMR (COSY, HSQC): Validates connectivity.

- Crystallographic validation: SHELXL refines bond lengths/angles to confirm stereochemistry .

Advanced: How to design interaction studies with biological targets?

- Molecular Docking: Use software (e.g., AutoDock) to predict binding modes to receptors (e.g., GPCRs).

- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) in real-time.

- Enzyme Inhibition Assays: Measure IC₅₀ values under varied pH/temperature .

Basic: How does this compound compare to structurally similar carbamates?

Structure-activity relationship (SAR) studies highlight:

- Piperidine Substitution: N-Benzyl groups (e.g., in ) alter lipophilicity and target engagement.

- Carbamate Stability: tert-butyl groups enhance steric protection against hydrolysis vs. methyl analogs .

Advanced: What methods assess stability under physiological conditions?

- pH-Dependent Stability: Incubate in buffers (pH 1–10) and monitor degradation via HPLC.

- Thermal Stability: TGA/DSC analysis identifies decomposition temperatures.

- Metabolic Stability: Liver microsome assays quantify half-life (t₁/₂) .

Advanced: How to determine the mechanism of action in biochemical pathways?

- Target Identification: CRISPR-Cas9 knockout screens or pull-down assays with biotinylated probes.

- Pathway Analysis: RNA-seq/proteomics post-treatment reveals differentially expressed genes/proteins.

- Kinetic Studies: Measure substrate turnover rates in presence/absence of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.